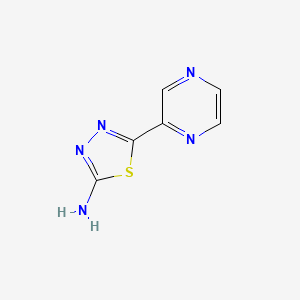

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine

描述

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazine ring fused with a thiadiazole ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

化学反应分析

Types of Reactions: 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding amines or thiols.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Halides, alkoxides, under reflux or room temperature conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated or alkoxylated derivatives.

科学研究应用

Anticancer Activity

The compound has been studied for its potential as a PIM2 kinase inhibitor, which plays a crucial role in cell proliferation and survival in cancer cells. A series of derivatives containing the 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines scaffold were evaluated using three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking techniques. These studies revealed that modifications to the substituents on the thiadiazole ring could enhance PIM2 inhibitory activity, indicating a promising direction for developing new anticancer agents .

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Methodology | Key Findings |

|---|---|---|---|

| Wu et al. (2015) | 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines | 3D-QSAR and Molecular Docking | Enhanced PIM2 inhibitory activity with specific substitutions |

| Aliyu et al. (2021) | Various thiadiazole derivatives | In vivo anticonvulsant activity | High efficacy against seizures with low toxicity |

Anticonvulsant Properties

Several studies have explored the anticonvulsant properties of 5-(2-pyrazinyl)-1,3,4-thiadiazol-2-amine derivatives. Research indicates that these compounds exhibit significant protective effects in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, one study reported that certain synthesized thiadiazole derivatives demonstrated over 80% protection against induced seizures at specific dosages .

Table 2: Anticonvulsant Activity Overview

| Compound | Test Model | Efficacy (%) | Dosage (mg/kg) |

|---|---|---|---|

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | MES | 66.67% | 100 |

| N-(5-{4-[...]}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide | PTZ | 74.52% | 20 |

Cholinesterase Inhibition

The compound's derivatives have also been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial targets for treating neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown that certain thiadiazole derivatives can effectively block the active sites of these enzymes, demonstrating their potential as therapeutic agents for cognitive disorders .

Table 3: Cholinesterase Inhibition Studies

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 5-(4-substituted phenyl) derivatives | 12.8 - 99.2 | Variable |

Synthesis and Structure-Activity Relationship Studies

The synthesis of new derivatives has been a focal point in enhancing the biological activity of thiadiazole compounds. Different synthetic routes have been employed to modify the thiadiazole core with various functional groups to improve efficacy and selectivity against specific targets. SAR studies have indicated that electron-withdrawing groups enhance anticonvulsant activity while specific substitutions increase anticancer properties .

Table 4: Summary of Synthesis Methods

| Method | Key Steps | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | Reaction with isocyanate derivatives | Good yield |

| Hydrazine Hydrate Reaction | Formation of hydrazine carbothioamide intermediates | High yield |

作用机制

The mechanism of action of 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways such as the Nrf2 pathway, leading to the induction of phase II detoxifying enzymes and providing chemopreventive effects.

相似化合物的比较

Oltipraz: A dithiolethione derivative with chemopreventive properties.

Pyrazinamide: An anti-tuberculosis agent with a pyrazine ring.

Glipizide: An anti-diabetic drug with a pyrazine moiety

Uniqueness: 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a pyrazine and thiadiazole ring, which imparts distinct biological activities and chemical reactivity.

生物活性

5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine, also known as Oltipraz, is a compound of significant interest due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential applications based on various research findings.

Target and Mode of Action

The primary target of this compound is the extracellular signal-regulated kinase (ERK), where it acts as an inhibitor. This inhibition affects the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cellular responses to growth signals and stressors.

Biochemical Pathways

The compound has been shown to modulate several biochemical pathways:

- Nrf2 Signaling Pathway : It activates the Nrf2 pathway, leading to enhanced antioxidant responses and cellular defense mechanisms against oxidative stress.

- Enzyme Interactions : this compound interacts with enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which are vital for detoxification processes.

Pharmacological Activities

Research has highlighted various pharmacological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains. Studies have demonstrated its effectiveness in inhibiting Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

- Anticancer Properties : Oltipraz has been recognized for its protective effects against carcinogenesis in multiple organs in rodent models. It shows promise in reducing the incidence of tumors in the bladder, colon, liver, and other organs.

- Antioxidant Effects : The compound's ability to enhance antioxidant defenses makes it a candidate for protecting against oxidative damage linked to various diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound derivatives, it was found that certain substitutions at the amino group significantly enhanced activity against pathogenic bacteria. For instance, compounds with phenyl or thiocarbohydrazide substitutions exhibited markedly improved inhibitory effects compared to unsubstituted variants .

Pharmacokinetics

The pharmacokinetic profile of Oltipraz suggests that it may influence the metabolism of specific carcinogens. Its stability under various environmental conditions is notable; however, prolonged exposure to light and heat can lead to degradation.

属性

IUPAC Name |

5-pyrazin-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5S/c7-6-11-10-5(12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQAPYLIQLXNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275324 | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383130-62-9 | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyrazinyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。